molecular formula C16H16N2O B8710609 2-Phenyl-5,6,7,8-Tetrahydroquinoline-8-carboxamide CAS No. 53400-80-9

2-Phenyl-5,6,7,8-Tetrahydroquinoline-8-carboxamide

Cat. No. B8710609
Key on ui cas rn: 53400-80-9
M. Wt: 252.31 g/mol
InChI Key: JNTFXVBDIFJNSJ-UHFFFAOYSA-N
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Patent
US04009169

Procedure details

Methyl-2-phenyl-5,6,7,8-tetrahydroquinoline-8-carboxylate (4 g.) was dissolved in methanol previously saturated with ammonia (90 ml.) and heated in a bomb at 100° C for 4 days. Removal of the solvent in vacuo gave an oily solid which on recrystallisation from ethyl acetate gave the title compound as colourless needles (1.5 g.) mp 145° C. Found: C, 76.4; H, 6.5; N, 11.1% C16H16N2O requires: C, 76.2; H, 6.4; N, 11.1%.
Name
Methyl-2-phenyl-5,6,7,8-tetrahydroquinoline-8-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[C:14]2[N:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH:11]=[CH:10][C:9]=2[CH2:8][CH2:7][CH2:6]1)=O.[NH3:21]>CO>[C:15]1([C:12]2[CH:11]=[CH:10][C:9]3[CH2:8][CH2:7][CH2:6][CH:5]([C:3]([NH2:21])=[O:2])[C:14]=3[N:13]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Methyl-2-phenyl-5,6,7,8-tetrahydroquinoline-8-carboxylate
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1CCCC=2C=CC(=NC12)C1=CC=CC=C1
Name
Quantity
90 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oily solid which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=2C(CCCC2C=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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